Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-
Overview
Description
Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of a nitro group at the 5-position of the benzimidazole ring in this compound imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Reduction: 1-(5-amino-1H-benzimidazol-2-yl)ethanone.
Oxidation: 1-(5-nitroso-1H-benzimidazol-2-yl)ethanone.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antiviral, and anticancer properties.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the inhibition of key enzymes and disruption of cellular processes. The benzimidazole ring can also bind to DNA and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-amino-1H-benzimidazol-2-yl)ethanone
- 1-(5-nitroso-1H-benzimidazol-2-yl)ethanone
- 1-(5-chloro-1H-benzimidazol-2-yl)ethanone
Uniqueness
Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced or substituted, allowing for the synthesis of a wide range of derivatives with diverse properties. This versatility makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(6-nitro-1H-benzimidazol-2-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-5(13)9-10-7-3-2-6(12(14)15)4-8(7)11-9/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAPHKVAZSZGNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511165 | |
Record name | 1-(6-Nitro-1H-benzimidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2735-57-1 | |
Record name | 1-(6-Nitro-1H-benzimidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.